N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 642961-92-0
VCID: VC21495413
InChI: InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23)
SMILES: COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I
Molecular Formula: C17H15IN2O2S
Molecular Weight: 438.3g/mol

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide

CAS No.: 642961-92-0

Cat. No.: VC21495413

Molecular Formula: C17H15IN2O2S

Molecular Weight: 438.3g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide - 642961-92-0

Specification

CAS No. 642961-92-0
Molecular Formula C17H15IN2O2S
Molecular Weight 438.3g/mol
IUPAC Name N-(2,3-dihydroindole-1-carbothioyl)-3-iodo-4-methoxybenzamide
Standard InChI InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23)
Standard InChI Key KYQOTNRUYRQINA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator